2-chloro-4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a compound that belongs to the class of benzamides. It has been extensively studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Scientific Research Applications
Antibacterial Activity
The compound has shown potential against Klebsiella pneumoniae , a bacterium that causes a wide range of community and nosocomial infections . The presence of the chloro atom in the molecule improves this activity, possibly by stabilizing the molecule in the target enzyme at the site . The substance possibly acts on penicillin-binding protein, promoting cell lysis .
In Vitro Toxicity Analysis
The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests . This indicates that the compound could be safe for use in humans, pending further testing .
Pharmacokinetic Profile
The substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use . This suggests that the compound could be developed into a drug that can be conveniently administered orally .
Synthesis
The compound can be obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethyamine (Et 3 N), with a yield of 80% . This provides a relatively efficient method for synthesizing the compound .
Non-Linear Optical (NLO) Property
Although not directly related to the exact compound you asked about, it’s worth noting that similar compounds, such as chalcone derivatives, have been studied for their non-linear optical (NLO) properties . The NLO property is well known to be increased by the push-pull effect, therefore donor-acceptor substitutions on both rings have been explored to develop excellent NLO materials .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It is likely that it interacts with its targets in a similar manner to other indole derivatives, which are known to bind with high affinity to multiple receptors .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially this compound, may affect a variety of biochemical pathways.
Result of Action
It is known that indole derivatives, which are structurally similar, have diverse biological activities . This suggests that this compound may also have a variety of molecular and cellular effects.
properties
IUPAC Name |
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O/c21-19-15-16(22)7-8-18(19)20(26)23-9-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECKKXSWCZTOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
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